Karnamicin D3
CAS No.: 122535-61-9
Cat. No.: VC0058486
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122535-61-9 |
|---|---|
| Molecular Formula | C17H23N3O5S |
| Molecular Weight | 381.447 |
| IUPAC Name | 3-hydroxy-6-[2-(3-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O5S/c1-5-17(2,23)7-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |
| Standard InChI Key | NTVXWBWSZGVBOU-UHFFFAOYSA-N |
| SMILES | CCC(C)(CCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N)O |
Introduction
Chemical Structure and Properties
Karnamicin D3 exhibits a complex molecular architecture characterized by its unique functional groups and molecular composition. The compound possesses a thiazolylpyridinecarboxamide nucleus that serves as its core structural element .
Physical and Chemical Characteristics
Table 1 summarizes the key physical and chemical properties of Karnamicin D3:
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₂₃N₃O₅S |
| Monoisotopic Mass | 381.13584 Da |
| Average Mass | 381.4500 Da |
| CAS Number | 122535-61-9 |
| Solubility | Soluble in benzene, chloroform, dimethyl sulfoxide, ethyl acetate, methanol, and ethanol; insoluble in n-hexane and water |
The compound's structure features a 4-hydroxy-5,6-dimethoxy-7-thiazolyl-pyridinecarboxamide moiety attached to an alkyl chain . This unique arrangement of functional groups contributes to its biochemical properties and biological activities. The presence of multiple quaternary carbons and heteroatoms in its structure makes spectroscopic analysis challenging, often requiring supplementary techniques for complete structural elucidation .
Spectroscopic Profile
Karnamicin D3 shows characteristic absorption patterns in UV spectroscopy and specific bands in IR spectroscopy. The IR spectrum reveals the presence of amide carbonyl groups, while its NMR spectrum demonstrates the complex arrangement of its structural components . The unambiguous confirmation of its structure has been achieved through comparative analysis with crystal structures of analogous compounds within the karnamicin family .
Source and Classification
Microbial Origin
Karnamicin D3 has been isolated from the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2 . This microorganism belongs to the phylum Actinobacteria, which is widely recognized for producing biologically active secondary metabolites with diverse pharmaceutical applications. The production of Karnamicin D3 typically occurs during the stationary phase of bacterial growth, suggesting its role as a secondary metabolite in microbial metabolism .
Taxonomic Classification
The karnamicin family encompasses multiple variants categorized into several series (A, B, C, and D), with each series comprising multiple compounds . Karnamicin D3 belongs to the D series, which is characterized by specific modifications to the core structure that distinguish it from other series within the family.
Table 2: Comparison of Selected Karnamicin Variants:
| Compound | Chemical Formula | Average Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Karnamicin D1 | C₁₈H₂₅N₃O₅S | 395.4700 | 395.15149 |
| Karnamicin D2 | C₁₇H₂₁N₃O₅S | 379.4300 | 379.12019 |
| Karnamicin D3 | C₁₇H₂₃N₃O₅S | 381.4500 | 381.13584 |
| Karnamicin D4 | C₁₇H₂₁N₃O₅S | 379.4300 | 379.12019 |
| Karnamicin B3 | C₁₇H₂₃N₃O₅S | 381.4500 | 381.13584 |
| Karnamicin C3 | C₁₇H₂₃N₃O₅S | 381.4500 | 381.13584 |
This comparison illustrates the structural relationships between various karnamicins and highlights the diversity within this family of compounds .
Biosynthesis and Production
Biosynthetic Pathway
The biosynthesis of Karnamicin D3 involves a sophisticated enzymatic cascade that constructs its complex molecular architecture. Research utilizing isotopic labeling, genome mining, and enzymatic characterization has elucidated the programmed assembly of the fully substituted hydroxypyridine moiety in karnamicin .
The biosynthetic pathway primarily involves the sequential operation of:
-
A hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system
-
Two regioselective pyridine ring flavoprotein hydroxylases
-
A methyltransferase
Specifically, the unusual hybrid PKS-NRPS KnmA2 cooperates with two flavoprotein monooxygenases (FPMOs) KnmB1 and KnmB2, and a methyltransferase KnmF for assembling the characteristic fully substituted hydroxypyridine core in karnamicins .
Genetic Basis of Biosynthesis
The genetic determinants responsible for Karnamicin D3 biosynthesis have been identified within the knm biosynthetic gene cluster (BGC). Gene knockout experiments targeting knmA2, knmA1, knmB1, knmB2, knmC, knmE, and knmF have confirmed their essential roles in karnamicin assembly . Heterologous expression of the knm BGC in Streptomyces albus J1074 has further validated the dedicated role of this gene cluster in synthesizing karnamicins .
Interestingly, structure-function relationship analysis has demonstrated that while KnmB1 and KnmB2 behave like other known aromatic hydroxylases, they recruit phylogenetically distinct active-site residues to achieve regioselective hydroxylation of the pyridine system .
Purification and Isolation Methods
Extraction and Preliminary Purification
The isolation of Karnamicin D3 begins with the extraction of crude karnamicin complex from the producing organism. This initial extract undergoes preliminary purification through column chromatography on LiChroprep RP-18 using a mixture of acetonitrile and buffered solution as the mobile phase .
Preparative HPLC Purification
The final purification of Karnamicin D3 involves preparative high-performance liquid chromatography (HPLC) using specific conditions:
Table 3: HPLC Conditions for Karnamicin D3 Purification:
| Parameter | Specification |
|---|---|
| Column | SSC-ODS-842 |
| Mobile Phase | Methanol-0.03 M phosphate buffer, pH 7.0 |
| Gradient | Linear gradient: 60:40-70:30 from 0~100 minutes |
| Detection | UV absorption monitoring |
| Retention Time | 47 minutes |
| Yield | 25 mg of pure Karnamicin D3 |
This purification protocol has successfully yielded 25 mg of pure Karnamicin D3 from the karnamicin D complex (288 mg) . Following purification, the compound was characterized using various spectroscopic techniques including UV, IR, and NMR spectroscopy.
Biological Activities
Antimicrobial Properties
As a member of the aminoglycoside antibiotics family, Karnamicin D3 demonstrates antimicrobial activity against certain microorganisms. The compound's mechanism of action likely involves binding to the bacterial ribosome, specifically the 30S subunit, interfering with protein synthesis by causing misreading of mRNA, which ultimately leads to cell death.
Angiotensin-Converting Enzyme Inhibition
One of the most significant biological activities of Karnamicin D3 is its potent inhibition of angiotensin-converting enzyme (ACE). Studies have demonstrated that karnamicins, including Karnamicin D3, exhibit significant ACE inhibitory activity with IC₅₀ values ranging from 0.24 to 5.81 μM .
Table 4: ACE Inhibitory Activity of Selected Karnamicins:
| Compound | IC₅₀ Value Range (μM) |
|---|---|
| Karnamicins (including D3) | 0.24 - 5.81 |
This remarkable ACE inhibitory activity positions Karnamicin D3 as a potential lead compound for the development of novel antihypertensive agents .
Comparison with Other Karnamicins
Structural Variations
The karnamicin family comprises multiple variants that share the same thiazolylpyridinecarboxamide nucleus but differ in their alkyl side chain moieties . This structural diversity contributes to variations in their biological activities and physicochemical properties.
Karnamicin D3, with its specific configuration, demonstrates particular efficacy in ACE inhibition, highlighting the importance of structural specificity in determining biological activity within this compound class .
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